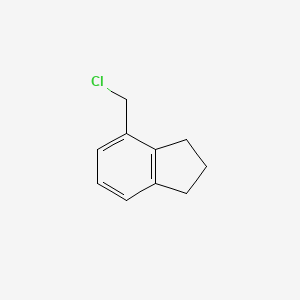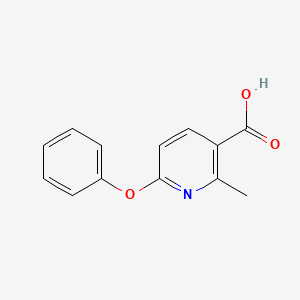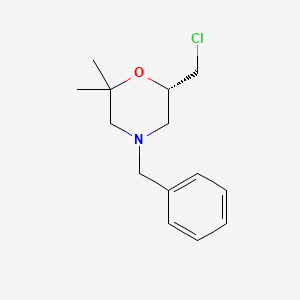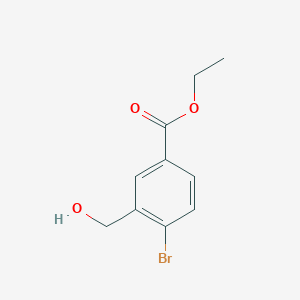
Ethyl 4-bromo-3-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-(hydroxymethyl)benzoate typically involves the bromination of ethyl 3-(hydroxymethyl)benzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: 4-bromo-3-(carboxymethyl)benzoic acid.
Reduction: Ethyl 4-bromo-3-(hydroxymethyl)benzyl alcohol.
Substitution: 4-azido-3-(hydroxymethyl)benzoate.
Scientific Research Applications
Ethyl 4-bromo-3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-(hydroxymethyl)benzoate depends on its specific application. In general, the bromine atom and hydroxymethyl group can participate in various chemical reactions, allowing the compound to interact with different molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function.
Comparison with Similar Compounds
Ethyl 4-bromo-3-(hydroxymethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromobenzoate: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
4-bromo-3-(hydroxymethyl)benzoic acid: The free carboxylic acid form, which can participate in different types of reactions compared to the ester form.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
ethyl 4-bromo-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChI Key |
MMQGFCWNIDFXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13020047.png)
![6,10-Dioxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13020052.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-amine](/img/structure/B13020064.png)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13020065.png)
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
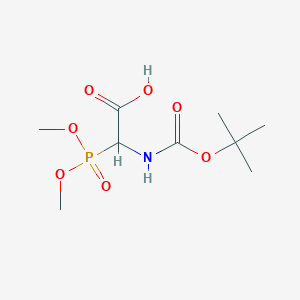
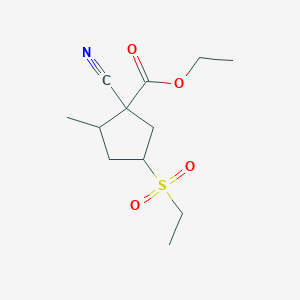
![N-{3-methylbicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13020091.png)

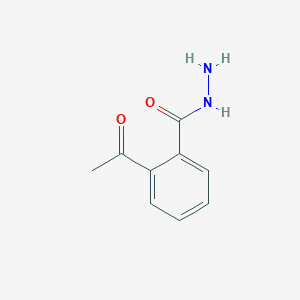
![3-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13020097.png)
